Noroudemansin A

Description

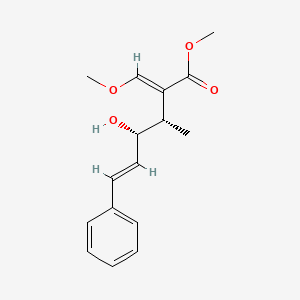

Noroudemansin A is a β-methoxyacrylate-class antifungal antibiotic isolated from the basidiomycete Pterula species 82168 . Structurally, it features a hydroxyl group at the C-9 position, distinguishing it from oudemansin A, which carries a methoxy group at this site . The compound is produced via fermentation in MGPY medium, with optimal yields observed at higher carbon-to-nitrogen ratios, reaching 57 mg per 60 μL culture . This compound exhibits potent antifungal activity by inhibiting mitochondrial respiration through binding to cytochrome bc1 complex (Complex III), a mechanism shared with strobilurins and oudemansins .

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

methyl (E,2E,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |

InChI |

InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11+/t12-,15-/m0/s1 |

InChI Key |

REMSURQDUDTWHG-QRKSDAOCSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |

Synonyms |

noroudemansin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Oudemansin A

- Structural Difference : Oudemansin A differs by a methoxy group at C-9 instead of a hydroxyl group .

- Biological Impact: The C-9 methoxy group in oudemansin A enhances stability and membrane permeability compared to Noroudemansin A. However, this compound’s hydroxyl group allows for semisynthetic modifications (e.g., acetylation) to improve activity .

- Activity: Both compounds inhibit Penicillium notatum spore germination, but this compound shows a lower IC50 (0.89 μg/mL) for oxygen uptake inhibition compared to its acetylated derivative (261 μg/mL) .

Strobilurin Derivatives (e.g., Strobilurin C)

- Structural Similarity : Strobilurins share the β-methoxyacrylate pharmacophore critical for binding to the Qo site of Complex III .

- Functional Divergence: Strobilurins generally exhibit broader antifungal spectra but higher cytotoxicity. This compound’s hydroxyl group reduces cytotoxicity, making it a safer candidate for therapeutic use .

Antifungal Spectrum

This compound is effective against filamentous fungi (e.g., Paecilomyces variotii) and yeasts (e.g., S. cerevisiae), with inhibition zones of 34–40 mm at 0.1–1 μg/disc . In contrast, oudemansin A shows broader activity but with higher cytotoxicity .

Respiration Inhibition

- IC50 Values: Compound IC50 (μg/mL, Penicillium notatum) this compound 0.89 9-O-Acetyl Derivative 261 Oudemansin A Not reported (presumed <1 μg/mL)

The lower IC50 of this compound compared to its acetylated derivative suggests that the hydroxyl group optimizes binding to Complex III .

Cytotoxicity Profile

- This compound: Mild cytotoxicity (IC50 > 100 μg/mL in mammalian cells).

- 9-O-Acetyl Derivative: Moderate cytotoxicity (IC50 ~23 μg/mL) .

- Strobilurins: Higher cytotoxicity (IC50 <10 μg/mL), limiting therapeutic use .

Structure-Activity Relationship (SAR)

- C-9 Substituent: The hydroxyl group in this compound balances potency and safety. Acetylation improves antifungal activity but at the cost of increased cytotoxicity .

- β-Methoxyacrylate System : Essential for binding to Complex III. Modifications (e.g., lactone formation in Compound 4) disrupt this interaction .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | C-9 Substituent | Antifungal Activity (Inhibition Zone, mm) | IC50 (μg/mL) | Cytotoxicity |

|---|---|---|---|---|

| This compound | -OH | 34–40 (P. variotii, S. cerevisiae) | 0.89 | Low |

| Oudemansin A | -OCH3 | Broad spectrum | <1* | Moderate |

| 9-O-Acetyl Derivative | -OAc | 40 (S. cerevisiae) | 261 | Moderate |

| Strobilurin C | -OCH3 | Broad spectrum | 0.5–2 | High |

Table 2. Key Spectral Data Comparison

| Parameter | This compound | Oudemansin A |

|---|---|---|

| IR (cm⁻¹) | 3430 (-OH), 1700, 1637 | 1705, 1640 |

| Molecular Formula | C16H20O4 | C17H22O5 |

| Molecular Weight (Da) | 276 | 294 |

| ¹H NMR (δ, CDCl3) | 4.44 (9-H) | 3.40 (9-OCH3) |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Noroudemansin A's structural properties?

Answer:

For robust structural elucidation, employ a combination of 1D/2D NMR (to identify proton/carbon environments and connectivity), high-resolution mass spectrometry (HR-MS) (to confirm molecular formula), and X-ray crystallography (for absolute stereochemical determination). Ensure experimental controls, such as solvent purity and calibration standards, are documented to validate reproducibility .

Basic: How should researchers design initial bioactivity assays for this compound?

Answer:

Begin with in vitro assays using cell lines relevant to the compound’s hypothesized biological target (e.g., antifungal or anticancer activity). Include:

- Positive and negative controls (e.g., known inhibitors or DMSO controls).

- Dose-response curves (6–8 concentrations, triplicate runs).

- Time-dependent measurements to assess kinetic effects.

Document assay conditions (pH, temperature) to enable cross-study comparisons .

Advanced: How can contradictions in reported bioactivity of this compound across studies be resolved methodologically?

Answer:

Contradictions often arise from variations in compound purity , assay protocols , or biological models . To address this:

Perform meta-analyses of existing data to identify confounding variables .

Replicate key studies under standardized conditions, ensuring identical cell lines, solvents, and measurement tools.

Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate significant factors influencing bioactivity .

Advanced: What statistical approaches optimize the synthetic yield of this compound?

Answer:

Use Design of Experiments (DOE) frameworks like response surface methodology (RSM) to model reaction parameters (e.g., temperature, catalyst loading). Validate results via:

- ANOVA to identify significant factors.

- Central Composite Design (CCD) for non-linear optimization.

Include replication (n ≥ 3) to account for stochastic variability and report confidence intervals for yield predictions .

Advanced: How should researchers address discrepancies in spectral data during this compound’s structural validation?

Answer:

Discrepancies in NMR or MS data may stem from impurities or isomeric interference . Mitigate by:

Repurifying the compound using orthogonal techniques (e.g., HPLC vs. column chromatography).

Cross-validating with alternative spectroscopic methods (e.g., IR for functional groups, ECD for chirality).

Collaborating with crystallography labs to resolve ambiguous stereochemistry .

Basic: What in silico methods are effective for predicting this compound’s physicochemical and pharmacokinetic properties?

Answer:

Leverage molecular docking (AutoDock Vina, Schrödinger) to identify potential binding targets and ADMET prediction tools (SwissADME, pkCSM) to assess solubility, bioavailability, and toxicity. Validate predictions with experimental data from analogous compounds .

Advanced: How can in vitro-in vivo efficacy discrepancies for this compound be reconciled?

Answer:

Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps:

Measure plasma stability and protein binding in vitro.

Conduct bioavailability studies (e.g., oral vs. intravenous administration in animal models).

Use compartmental modeling to predict tissue distribution and metabolite interference. Adjust dosing regimens based on these insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.